![molecular formula C15H8N4O3 B2603376 3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 1795061-85-6](/img/structure/B2603376.png)

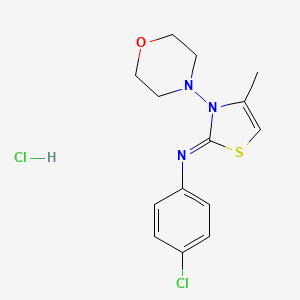

3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is a derivative of the chromone class of compounds and has been found to exhibit a range of biological activities. In

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

A study on the polymorphism of related compounds, including 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, revealed their potential anticancer activity. The polymorphic structures of these compounds show variations in intermolecular interactions, influencing their potential therapeutic applications. The stacking of ‘head-to-head’ type in the studied crystals indicates a strong intermolecular interaction, which could be significant in their anticancer properties (Shishkina et al., 2019).

Antimycobacterial Activity

The synthesis of coumarin-benzotriazole hybrids, which are structurally similar to the compound , showed notable antimycobacterial activity against Mycobacterium tuberculosis. One of the compounds demonstrated an effective minimum inhibitory concentration (MIC), suggesting that related compounds like 3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one could have similar antimycobacterial properties (Ambekar et al., 2017).

Antibacterial and Antioxidant Activities

Research on thiazolyl-pyrazole-biscoumarin compounds, closely related to the subject compound, revealed significant antibacterial and antioxidant capacities. The incorporation of heterocyclic rings in the structure and the overall biological capacity of these compounds suggest that this compound might also possess similar bioactivities (Mahmoodi & Ghodsi, 2017).

Chromen-2-one Derivatives as Antineoplastic Agents

A study on 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives, which are structurally related, demonstrated their antineoplastic activities. These findings indicate the potential of structurally similar compounds, like this compound, in cancer treatment (Gašparová et al., 2010).

Antimicrobial Properties

Research on Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives showed significant antimicrobial activity. The structural similarities suggest that this compound could exhibit similar properties (Bhat et al., 2013).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been reported to act on enzymes like thymidylate-syn-thase, hdac(histone deacetylase), topoisomerase ii, telomerase, and thymidine phosphorylase .

Mode of Action

Similar compounds, such as 1,3,4-oxadiazole derivatives, have been reported to inhibit the activity of certain enzymes, thereby stopping proliferation .

Biochemical Pathways

Similar compounds have been reported to act on pathways like inhibiting telomerase activity, focal adhesion kinase(fak) inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway and targeting tubulin polymerization .

Result of Action

Similar compounds have been reported to have various activities such as antibacterial, anti-tumor, antiviral, and antioxidant .

Eigenschaften

IUPAC Name |

3-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N4O3/c20-15-10(7-9-3-1-2-4-12(9)21-15)13-18-19-14(22-13)11-8-16-5-6-17-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNZNKFPNRVDPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)methyl]-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2603293.png)

![2-(4-Chlorophenyl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2603298.png)

![(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2603299.png)

![3-[[4-[(2-Sulfanylidene-1,3-benzothiazol-3-yl)methyl]piperazin-1-yl]methyl]-1,3-benzothiazole-2-thione](/img/structure/B2603300.png)

![3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2603301.png)

![5-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide](/img/structure/B2603302.png)

![3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2603304.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2603311.png)

![6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline](/img/structure/B2603315.png)

![4-methyl-2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide](/img/structure/B2603316.png)